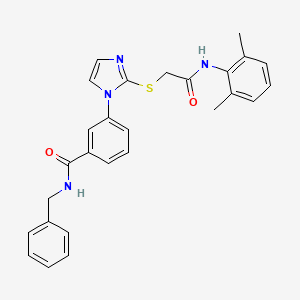

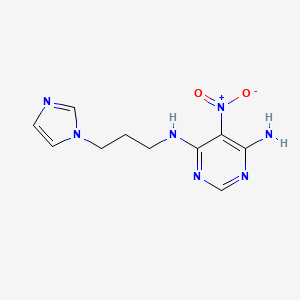

4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole compounds, which include “4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine”, are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They have been studied for their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

While the specific synthesis process for “this compound” is not available, similar compounds have been synthesized through various methods. For instance, new derivatives of lappaconitine, an alkaloid, were prepared from lappaconitine–isoxazolidine hybrids by reductive and oxidative opening of isoxazolidine rings .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques like X-ray single crystal structure analysis and density-functional theory (DFT) computations .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the inhibition of certain proteins. For example, one compound works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.Scientific Research Applications

Chemical Synthesis and Heterocyclic Chemistry

4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine serves as a pivotal intermediate in the synthesis of complex heterocyclic compounds due to its reactive nitropyrimidine group and the presence of an imidazole moiety. Research has demonstrated its utility in generating a diverse range of heterocyclic frameworks, which are foundational in the development of pharmacologically active compounds and materials with unique properties. For example, it has been utilized in the synthesis of imidazo[1,2-a]pyridines and indoles through reactions with triethylamine, showcasing its versatility in accessing different heterocyclic systems (J. Khalafy, D. Setamdideh, K. A. Dilmaghani, 2002; C. Azimi, S. Majidi, 2014).

Drug Design and Pharmacology

While explicit uses of this compound in drug design were not found in the queried literature, related compounds have shown significant potential in pharmacology. Research into similar nitropyrimidine derivatives has led to the discovery of compounds with high affinity for certain receptors, demonstrating the broader relevance of nitropyrimidine and imidazolylpropyl moieties in medicinal chemistry. For instance, studies on N-aryltriazolo- and -imidazopyrimidines and -pyridines have explored their binding affinities to corticotropin-releasing factor receptors, highlighting the importance of structural motifs present in this compound for the development of therapeutic agents (R. J. Chorvat et al., 1999).

Catalysis and Synthetic Methodology

The compound's structure, bearing both nitro and amino groups adjacent to a pyrimidine ring, makes it an interesting candidate for catalytic transformations, facilitating the synthesis of new heterocyclic compounds. Research has shown that similar structures can undergo catalytic reactions to form a variety of biologically and chemically significant heterocycles, such as imidazo[1,2-a]pyridines, via iron(III)-catalyzed cascade reactions (S. Santra et al., 2013). This highlights the potential of this compound as a precursor in catalysis-driven synthetic pathways.

Mechanism of Action

The mechanism of action for similar compounds often involves the inhibition of certain proteins. For example, one compound works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N7O2/c11-9-8(17(18)19)10(15-6-14-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDYUIIBLIVPRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2873760.png)

![4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B2873766.png)

![3-methyl-2-phenyl-8H-indeno[1,2-d]thiazol-3-ium perchlorate](/img/structure/B2873767.png)

![3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2873777.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)